6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyran ring, and substituted with various functional groups such as amino, dichlorophenyl, diphenyl, and carbonitrile. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an appropriate aldehyde under solvent-free conditions. The reaction is catalyzed by a suitable catalyst, such as nano-eggshell/Ti(IV), and is carried out at room temperature . The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired dihydropyrano[2,3-c]pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as nano-eggshell/Ti(IV), is advantageous due to their reusability and environmental friendliness . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, which play a crucial role in various cellular processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-tert-butyl-4-(2,6-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both dichlorophenyl and diphenyl groups, along with the amino and carbonitrile functionalities, makes it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C25H16Cl2N4O |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
6-amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H16Cl2N4O/c26-18-12-7-13-19(27)21(18)20-17(14-28)24(29)32-25-22(20)23(15-8-3-1-4-9-15)30-31(25)16-10-5-2-6-11-16/h1-13,20H,29H2 |
InChI Key |
ZEVXNFDPKZCPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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